2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-10-4-2-9(3-5-10)6-7-16-13(19)11(8-12(17)18)15-14(16)20/h2-5,11H,6-8H2,1H3,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFUGYUMULRUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid typically involves multiple steps One common method starts with the reaction of 4-methoxyphenethylamine with maleic anhydride to form an intermediate This intermediate is then cyclized to form the imidazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce imidazolidine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid typically involves multi-step organic reactions. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Anticancer Potential
Research indicates that derivatives of this compound exhibit significant anticancer activity. The National Cancer Institute's Developmental Therapeutics Program has tested various compounds with similar structures against a panel of cancer cell lines. For instance, compounds with imidazolidinone scaffolds have shown promising results in inhibiting tumor growth.
Case Study: Anticancer Activity Assessment
A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated that the compound inhibited cell growth significantly, with an average growth inhibition percentage exceeding 70% across multiple tested lines .
Structure-Activity Relationship (SAR)
The structural modifications of the imidazolidinone core play a crucial role in enhancing the biological activity of these compounds. The presence of the methoxyphenyl group has been associated with increased lipophilicity and improved interaction with biological targets, contributing to the overall anticancer efficacy .
Mechanism of Action
The mechanism of action of 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Structural Variations and Key Differences
The imidazolidinone scaffold is highly modular, allowing substitutions that influence pharmacological and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Pharmacological and Physicochemical Insights
- Lipophilicity : The 4-methoxyphenylethyl group in the target compound provides moderate lipophilicity (logP ~1.5–2.0), whereas the indol-3-yl derivative exhibits higher lipophilicity (logP ~2.5–3.0) due to its aromatic indole moiety.
- Solubility: The acetic acid side chain in all analogs improves aqueous solubility compared to esters or amides. The propanoic acid variant has enhanced solubility (~25 mg/mL in water) compared to the target compound (~15 mg/mL).
- Bioactivity : Substitutions influence target selectivity. For example, the 2-chlorophenyl analog may exhibit stronger binding to halogen-bonding receptors, while the indole derivative is explored in cancer research for kinase inhibition.
Biological Activity
2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (CAS No. 1796890-05-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing information from various studies and research findings.
- Molecular Formula : C14H16N2O5
- Molecular Weight : 292.29 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of imidazolidine compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 3.91 mg/L, demonstrating their potential as antibacterial agents .
The mechanism through which these compounds exert their biological effects is complex and involves multiple pathways:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : Some studies have identified that similar compounds can inhibit PTP1B, a key regulator in insulin signaling. This inhibition can enhance insulin receptor phosphorylation and improve glucose uptake in muscle cells .
- Antioxidant Activity : Compounds featuring the imidazolidine structure often display antioxidant properties, which may contribute to their therapeutic effects .
Study on PTP1B Inhibition
A study by Ma et al. focused on the design and synthesis of imidazolidine derivatives as PTP1B inhibitors. Among the tested compounds, one derivative exhibited an IC50 value of 2.07 µM against PTP1B, indicating a strong inhibitory effect compared to other tested compounds . This suggests that this compound may also possess similar inhibitory properties.
Antibacterial Activity Assessment
In another study assessing the antibacterial activity of imidazolidine derivatives, the compound demonstrated potent activity against Bacillus cereus and Staphylococcus aureus with MIC values comparable to standard antibiotics like cefuroxime . This reinforces the potential therapeutic applications of such compounds in treating bacterial infections.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling a 4-methoxyphenethylamine derivative with a preformed imidazolidinone-acetic acid scaffold. Key steps include:
- Step 1 : Formation of the imidazolidinone ring via cyclization of urea precursors under acidic or basic conditions (e.g., HCl or NaHCO₃) .
- Step 2 : Introduction of the 4-methoxyphenethyl group via alkylation or nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .
- Critical Parameters : Temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:carbonyl reagent) to minimize side products .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., methoxy protons at δ 3.8 ppm, imidazolidinone carbonyls at δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the imidazolidinone core .
- Purity Assessment :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify impurities (<2%) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?
- Approach : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Central Composite Design : To identify optimal pH (6.5–7.5) and temperature (70–80°C) for cyclization efficiency .
- Response Surface Methodology : Predicts yield improvements (>85%) by balancing reagent excess and reaction time .
Q. How should researchers resolve contradictions between theoretical and experimental spectroscopic data?
- Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from crystal packing effects or solvent interactions.
- Mitigation : Compare experimental data with computed spectra (DFT calculations at B3LYP/6-31G* level) .
- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., hydrolyzed acetic acid derivatives) .
Q. What experimental frameworks are suitable for evaluating biological activity mechanisms?
- In Vitro Assays :
- Enzyme Inhibition : Dose-response studies with target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
- Cellular Uptake : Radiolabeling (³H or ¹⁴C) to track compound localization in cell lines .
Q. How can computational modeling predict reactivity and binding modes?
- Quantum Chemistry : Density Functional Theory (DFT) to map electrophilic sites (e.g., imidazolidinone C4) for nucleophilic attack .
- Molecular Docking : AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 active site) using crystal structures (PDB ID: 5KIR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
